Cytotoxicity Superiority Over Cisplatin in Colorectal Adenocarcinoma: 3-(4-Methoxybenzyl)-benzo[h]quinazolin-4(3H)-one
The 3-(4-methoxybenzyl)-benzo[h]quinazolin-4(3H)-one derivative demonstrates significantly higher cytotoxicity against the HT29 human colorectal adenocarcinoma cell line compared with the clinical standard cisplatin. The unsubstituted benzo[h]quinazolin-4(3H)-one scaffold (compound 9 in the study) serves as the synthetic precursor, while the 3-benzylated derivative achieves an IC₅₀ of 4.12 μM compared with 8.47 μM for cisplatin, representing approximately 2.1-fold greater potency. This is a direct comparative measurement within the same study and assay platform [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 4.12 μM (3-(4-methoxybenzyl)-benzo[h]quinazolin-4(3H)-one) |
| Comparator Or Baseline | Cisplatin: IC₅₀ = 8.47 μM |
| Quantified Difference | ~2.1-fold greater potency (lower IC₅₀) than cisplatin |
| Conditions | HT29 human colorectal adenocarcinoma cell line; MTT assay; 72 h exposure (Nowak et al., Tetrahedron 2015) |
Why This Matters
For research programs targeting colorectal cancer, this derivative offers a validated potency advantage over the standard-of-care reference, making the benzo[h]quinazolin-4(3H)-one scaffold a rational starting point for lead optimization rather than requiring de novo confirmation of cisplatin-level activity.
- [1] Nowak M, Malinowski Z, Jóźwiak A, et al. Substituted benzoquinazolinones. Part 2: Synthesis of amino-, and sulfanyl-derivatives of benzo[f]- and benzo[h]quinazolinones. Tetrahedron. 2015;71(50):9463-9473. doi:10.1016/j.tet.2015.10.040 View Source
